Cas no 85107-54-6 (4-Carboxy-2-nitrophenylboronic acid)
4-Carboxy-2-nitrophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Carboxy-2-nitrophenylboronic acid
- 4-Borono-3-nitrobenzoic aci
- 4-Carboxy-2-nitrophenylboronic Acid (contains varying amounts of Anhydride)
- 4-Carboxy-2-nitrobenzeneboronic acid
- 4-Carboxy-2-nitrobenzeneboronic acid (contains varying amounts of Anhydride)
- 4-borono-3-nitrobenzoic acid
- 2-NITRO-4-CARBOXYBENZENEBORONIC ACID
- Benzoic acid, 4-borono-3-nitro-
- 4-CO2H-2-Nbba
- 4-Carboxy-2-nitrophenylboronicacid
- KSC654C5H
- SBB064120
- OR10401
- AB05993
- 3-Nitro-4-(dihydroxyboryl)benzoic acid
- BC001028
- N276
- 4-Borono-3-nitrobenzoic acid (ACI)
- 4-(Dihydroxyboryl)-3-nitrobenzoic acid
- SY112084
- 4-Carboxy-2-nitrophenyl boronic acid
- A1-24354
- EN300-147316
- DTXCID20156715
- CS-W015086
- PS-9588
- AKOS015836302
- SCHEMBL1814007
- Z2942545477
- (4-Carboxy-2-nitrophenyl)boronic acid
- 4-(dihydroxyboranyl)-3-nitrobenzoic acid
- 4-borono-3-nitro-benzoic acid
- J-514867
- MFCD00448780
- s10939
- DTXSID20234224
- DB-028785
- 85107-54-6
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- MDL: MFCD00448780
- Inchi: 1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11)
- InChI Key: APBXPKJLXBBPQJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=C([N+](=O)[O-])C(B(O)O)=CC=1)O
Computed Properties
- Exact Mass: 211.02900
- Monoisotopic Mass: 211.0288171 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 210.94
- Topological Polar Surface Area: 124
Experimental Properties
- Color/Form: Gray white crystal
- Density: 1.62
- Melting Point: 261°C(lit.)
- Boiling Point: 487.1 °C at 760 mmHg
- Flash Point: 248.4 °C
- Refractive Index: 1.605
- PSA: 123.58000
- LogP: -0.50400
4-Carboxy-2-nitrophenylboronic acid Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- HazardClass:IRRITANT
4-Carboxy-2-nitrophenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Carboxy-2-nitrophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139334-1g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | ≥97% | 1g |
¥155.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139334-25g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | ≥97% | 25g |
¥1800.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139334-5g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | ≥97% | 5g |
¥513.90 | 2023-09-03 | |
| Alichem | A019108242-25g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | 97% | 25g |
$372.78 | 2023-08-31 | |
| Chemenu | CM135337-5g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | 95+% | 5g |
$99 | 2021-08-05 | |
| Chemenu | CM135337-10g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | 95+% | 10g |
$171 | 2021-08-05 | |
| Chemenu | CM135337-25g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | 95+% | 25g |
$342 | 2021-08-05 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QC9055-1g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | ≥98% | 1g |
¥550元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QC9055-5g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | ≥98% | 5g |
¥2100元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031575-1g |
4-Carboxy-2-nitrophenylboronic acid |
85107-54-6 | 97% | 1g |
¥738 | 2024-05-21 |
4-Carboxy-2-nitrophenylboronic acid Production Method
Production Method 1
1.2 Reagents: Water ; cooled
Production Method 2
4-Carboxy-2-nitrophenylboronic acid Raw materials
4-Carboxy-2-nitrophenylboronic acid Preparation Products
4-Carboxy-2-nitrophenylboronic acid Suppliers
4-Carboxy-2-nitrophenylboronic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-Carboxy-2-nitrophenylboronic acid
4-Carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6): An Overview of Its Synthesis, Applications, and Recent Research Advances
4-Carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functionality and the presence of a carboxy and nitro group, which confer it with a wide range of chemical reactivity and potential applications.
The synthesis of 4-carboxy-2-nitrophenylboronic acid typically involves a multi-step process. One common approach is to start with 2-nitrobenzoic acid, which undergoes a series of transformations including esterification, boronation, and hydrolysis. The boronation step is crucial and often involves the use of triethylborane or other boron reagents to introduce the boronic acid functionality. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for the synthesis of this compound, such as the use of catalytic systems and microwave-assisted reactions.
In medicinal chemistry, 4-carboxy-2-nitrophenylboronic acid has shown promise as a building block for the synthesis of bioactive molecules. Its boronic acid moiety can participate in various chemical reactions, including Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules. This makes it a valuable intermediate in the development of pharmaceuticals, particularly in the design of targeted drug delivery systems and prodrugs. Recent studies have explored its potential in the synthesis of anti-cancer agents and anti-inflammatory drugs, highlighting its versatility in medicinal applications.
The materials science community has also found applications for 4-carboxy-2-nitrophenylboronic acid. Its unique electronic properties make it suitable for use in the fabrication of functional materials such as sensors and catalysts. For instance, researchers have utilized this compound to develop electrochemical sensors for detecting various analytes, including heavy metals and organic pollutants. The carboxy group can be used to anchor the molecule to surfaces, while the nitro group enhances its electronic sensitivity. Additionally, its boronic acid functionality can be exploited for metal-free catalytic reactions, offering new opportunities in sustainable chemistry.
Recent research has further expanded our understanding of 4-carboxy-2-nitrophenylboronic acid's properties and potential applications. A study published in Journal of Organic Chemistry reported on the use of this compound as a key intermediate in the synthesis of novel fluorescent probes for cellular imaging. The researchers demonstrated that the boronic acid functionality could be used to enhance the photophysical properties of these probes, leading to improved sensitivity and selectivity in biological assays.
In another significant development, a team from Nature Communications explored the use of 4-carboxy-2-nitrophenylboronic acid in the design of self-healing materials. By incorporating this compound into polymer networks, they were able to create materials that could autonomously repair damage under mild conditions. The carboxy group played a crucial role in forming dynamic covalent bonds that enabled self-healing behavior, while the nitro group contributed to the mechanical strength and stability of the materials.
The environmental impact of 4-carboxy-2-nitrophenylboronic acid is another area of active research. While its synthesis can be optimized for reduced environmental footprint through green chemistry principles, there is ongoing work to assess its biodegradability and potential ecological effects. Studies have shown that under certain conditions, this compound can be biodegraded by microorganisms, suggesting that it may have a lower environmental impact compared to some other organic compounds used in similar applications.
In conclusion, 4-carboxy-2-nitrophenylboronic acid (CAS No. 85107-54-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an attractive candidate for various advanced technologies and research areas. As ongoing research continues to uncover new possibilities and optimize its synthesis methods, this compound is likely to play an increasingly important role in future scientific advancements.
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